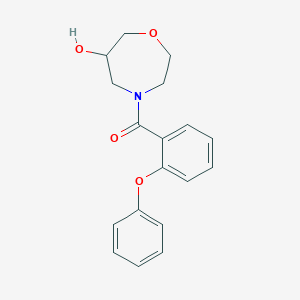

4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol

Description

Contextualization within Oxazepane Heterocycles and Derivatives

The 1,4-oxazepane (B1358080) ring is a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is of significant interest in synthetic and medicinal chemistry due to its presence in various biologically active compounds. nih.gov The non-planar, flexible conformation of the seven-membered ring allows for diverse spatial arrangements of substituents, which can be crucial for molecular recognition and biological activity.

The synthesis of the oxazepane core can be challenging, often requiring multi-step procedures. However, modern synthetic methodologies provide various routes to access these structures, including tandem C-N coupling/C-H carbonylation reactions and other cyclization strategies. nih.gov The development of efficient synthetic pathways to novel oxazepane derivatives is an active area of research. dntb.gov.ua

Below is a table summarizing key aspects of the 1,4-oxazepane scaffold:

| Feature | Description |

| Ring System | Seven-membered heterocycle |

| Heteroatoms | Oxygen (position 1) and Nitrogen (position 4) |

| Conformation | Flexible, non-planar |

| Significance | Core structure in some biologically active molecules |

| Synthetic Challenge | Often requires multi-step synthesis |

Significance of Phenoxybenzoyl Moieties in Organic Scaffolds

The phenoxybenzoyl group is a prominent structural motif in a multitude of organic compounds, including many with established biological activities. The presence of two aromatic rings connected by an ester or ketone linkage, along with an ether linkage, provides a rigid scaffold that can engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding.

Rationale for Academic Investigation of 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol

The academic investigation of this compound is driven by the potential for discovering novel chemical properties and biological activities arising from the unique combination of its constituent parts. The rationale for its study can be broken down into several key points:

Structural Novelty: The fusion of a flexible 1,4-oxazepane ring with a more rigid phenoxybenzoyl group creates a molecule with a distinct three-dimensional shape and electronic distribution.

Potential Biological Activity: Both the 1,4-oxazepane scaffold and the phenoxybenzoyl moiety are found in compounds with diverse biological activities. nih.gov Their combination in a single molecule could lead to synergistic or novel pharmacological effects. For example, various heterocyclic compounds are known to possess a wide range of medicinal properties.

Synthetic Challenge and Method Development: The synthesis of this compound presents an interesting challenge for synthetic chemists, potentially leading to the development of new and efficient synthetic methodologies.

Structure-Activity Relationship (SAR) Studies: This molecule can serve as a valuable tool in SAR studies. By systematically modifying the oxazepane ring, the phenoxy group, and the benzoyl group, researchers can gain insights into the structural requirements for a particular activity.

While specific research findings on this compound are not widely available in the public domain, its structural features strongly suggest it as a compelling target for synthesis and further investigation within the field of heterocyclic chemistry. The exploration of such novel compounds is essential for the continued advancement of chemical sciences and the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-14-12-19(10-11-22-13-14)18(21)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFTMMOQXZRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol and Analogues

Historical Development of Oxazepane Synthesis Routes Relevant to the Compound

Over the past few decades, synthetic strategies have evolved from classical cyclization reactions to more advanced methods. These include ring-expansion reactions, which leverage the stability of smaller, more easily formed rings, and various intramolecular ring-closure techniques. rsc.orgdntb.gov.ua The advent of metal-catalyzed reactions and multi-component reactions has further revolutionized the field, allowing for the rapid construction of complex molecular architectures with high efficiency and atom economy. researchgate.netrsc.orgnih.gov These modern methods provide access to a diverse range of 1,4-oxazepane (B1358080) derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.gov

Targeted Synthesis Strategies for the 1,4-Oxazepan-6-ol (B2621709) Core

Constructing the 1,4-oxazepan-6-ol core is the pivotal step in the synthesis of the target compound. Several distinct strategies have been developed to achieve this, each with its own advantages and limitations.

Cycloaddition reactions offer a powerful method for rapidly assembling cyclic structures. While [m+n] cycloadditions are more commonly applied to the synthesis of five- and six-membered rings, strategies for seven-membered rings have been developed. For instance, [2+5] cycloaddition reactions between imines and anhydrides have been utilized to create 1,3-oxazepane derivatives. researchgate.netresearchgate.netresearchgate.net This type of reaction involves the formation of a dipolar intermediate from the reactants, which then undergoes cyclization to form the seven-membered ring. tsijournals.com

While a direct [m+n] cycloaddition to form the 1,4-oxazepan-6-ol core is not widely documented, the principles can be adapted. A hypothetical approach might involve the reaction of a three-atom component with a four-atom component in a concerted or stepwise manner. The development of novel catalytic systems continues to expand the scope of cycloaddition reactions, potentially offering future pathways to 1,4-oxazepane scaffolds.

Ring expansion and ring closure reactions are among the most established and effective methods for synthesizing 1,4-oxazepanes.

A notable ring expansion strategy involves the rearrangement of substituted morpholines. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation proceeds through a neighboring group participation mechanism, forming an intermediate aziridinium (B1262131) cation that is subsequently opened by the nucleophile to yield the thermodynamically stable seven-membered ring. rsc.org

Intramolecular ring closure, or cyclization, is another cornerstone of 1,4-oxazepane synthesis. A variety of linear precursors can be designed to undergo cyclization to form the desired ring.

Base-Promoted Cyclization: A newer approach utilizes the base-promoted intramolecular hydroalkoxylation of N-tethered alkynyl alcohols. This metal-free method proceeds via an exo-dig cyclization to selectively form 1,4-oxazepine (B8637140) derivatives. nih.govacs.org

Solid-Phase Synthesis: Chiral 1,4-oxazepane-5-carboxylic acids have been prepared using a solid-phase strategy starting from polymer-supported homoserine. rsc.org Cleavage from the resin under specific conditions induces spontaneous cyclization to yield the oxazepane core. rsc.org

| Methodology | Precursor | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Morpholine (B109124) Ring Expansion | 4-benzyl-3-chloromethylmorpholine | Phenoxide anions | Utilizes a stable, readily available starting material. | rsc.org |

| Base-Promoted Cyclization | N-tethered alkynyl alcohols | Base (e.g., KOt-Bu) | Metal-free, regioselective, and occurs under relatively mild conditions. | nih.govacs.org |

| Solid-Phase Synthesis/Lactonization | Polymer-supported N-phenacyl nitrobenzenesulfonamides | TFA/Et3SiH for cleavage and cyclization | Suitable for combinatorial synthesis and library generation. | rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov The Ugi–Joullié reaction, a modification of the Ugi four-component reaction (Ugi-4CR), has been successfully applied to the diastereoselective synthesis of tetrahydrobenzo[f] rsc.orgnih.govoxazepines. researchgate.net

In this approach, a chiral cyclic imine, an isocyanide, a carboxylic acid, and a coupling reagent react to form the complex oxazepine structure in a single step. researchgate.net This strategy allows for the introduction of multiple points of diversity, making it a powerful tool for generating libraries of analogues for drug discovery. The convergence and high atom economy of MCRs represent a significant advancement over traditional linear synthetic sequences. nih.gov

| Reaction | Components | Key Features | Reference |

|---|---|---|---|

| Ugi–Joullié Reaction | Chiral cyclic imine, isocyanide, carboxylic acid, Joullié's reagent | Highly diastereoselective, introduces up to four points of diversity, convergent synthesis. | researchgate.net |

Introduction of the 2-Phenoxybenzoyl Substituent at the 4-Position

Once the 1,4-oxazepan-6-ol core is synthesized, the final step is the introduction of the 2-phenoxybenzoyl group at the nitrogen atom. This is typically achieved through a standard acylation reaction.

The secondary amine nitrogen of the 1,4-oxazepane ring is nucleophilic and readily reacts with activated carboxylic acid derivatives. The most common method for this transformation is N-acylation using an acyl chloride, such as 2-phenoxybenzoyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for achieving high yields and purity. The hydroxyl group at the 6-position may require protection (e.g., as a silyl (B83357) ether) prior to acylation to prevent side reactions, followed by a deprotection step. Alternatively, selective N-acylation can sometimes be achieved by careful control of reaction conditions.

| Acylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| 2-Phenoxybenzoyl chloride | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature |

| 2-Phenoxybenzoic anhydride | Pyridine, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Acetonitrile (MeCN) | Room temperature to reflux |

Coupling Strategies for Aromatic Moiety Attachment

The attachment of the 2-phenoxybenzoyl group to the 1,4-oxazepan-6-ol scaffold is a critical transformation that can be approached in two key stages: the synthesis of the 2-phenoxybenzoic acid precursor followed by its amidation with the oxazepane ring.

The formation of the diaryl ether linkage in 2-phenoxybenzoic acid is classically achieved via the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). scispace.comnih.gov In the context of 2-phenoxybenzoic acid synthesis, this typically involves the reaction of 2-chlorobenzoic acid with a phenol in the presence of a copper catalyst and a base at elevated temperatures. scispace.com While traditional Ullmann reactions required harsh conditions, modern variations have been developed using ligands and alternative copper sources to facilitate the reaction under milder conditions. nih.govmdpi.com The choice of catalyst, base, and solvent significantly impacts the reaction's efficiency and yield. mdpi.com

Once 2-phenoxybenzoic acid is synthesized, it is coupled to the 1,4-oxazepan-6-ol nitrogen via an N-acylation reaction to form the final amide bond. This is a standard transformation in organic synthesis. A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-phenoxybenzoyl chloride is then reacted with 1,4-oxazepan-6-ol, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form the amide bond from the carboxylic acid and the amine, avoiding the need for the acyl chloride intermediate.

| Catalyst System | Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Stoichiometric Cu | Aryl Halide + Phenol | K₂CO₃ | Pyridine/DMF | >200 °C | Variable | nih.gov |

| CuI / Ligand (e.g., Phenanthroline) | Aryl Halide + Phenol | Cs₂CO₃ | Toluene/Dioxane | 80-130 °C | Good to Excellent | nih.gov |

| CuO Nanoparticles | Aryl Halide + Phenol | KOH / Cs₂CO₃ | DMSO | ~100 °C | High | mdpi.com |

| Cu-NPs (from Euphorbia esula L.) | Aryl Halide + Phenol | Cs₂CO₃ | DMF | 120 °C | 65-92% | mdpi.com |

Stereoselective and Enantioselective Synthesis Pathways

The hydroxyl group at the 6-position of the 1,4-oxazepane ring makes this carbon a stereocenter. Consequently, 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic routes is crucial for isolating a single enantiomer, which is often a requirement for pharmaceutical applications.

The primary strategy for achieving an enantiomerically pure final product is to use an enantiopure 1,4-oxazepan-6-ol precursor. The subsequent N-acylation with the achiral 2-phenoxybenzoyl chloride does not affect the existing stereocenter, thereby preserving the enantiomeric purity. Several methods exist for obtaining chiral 1,4-oxazepan-6-ol:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials. For instance, a chiral amino alcohol can be used as the starting point for the ring-closing reaction that forms the oxazepane ring, embedding the desired stereochemistry from the beginning.

Asymmetric Catalysis: An achiral precursor can be cyclized using a chiral catalyst to induce enantioselectivity. For example, asymmetric hydrogenation or cyclization reactions catalyzed by chiral transition metal complexes can produce the desired enantiomer of the oxazepane ring with high enantiomeric excess.

Resolution: A racemic mixture of 1,4-oxazepan-6-ol can be synthesized and then separated into its constituent enantiomers. This can be achieved through classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, or through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.

Advanced methods for preparing enantiopure 1,4-oxazepane derivatives include strategies like selenocyclofunctionalization of chiral precursors, which can proceed with high yields and excellent diastereoselection. The ability to control the stereochemistry during the synthesis of the heterocyclic core is fundamental to producing specific, enantiomerically pure molecules like (R)- or (S)-4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to the synthesis of this compound at both the Ullmann condensation and the N-acylation stages.

For the Ullmann condensation, greener approaches focus on developing more efficient and recyclable catalysts to replace the stoichiometric copper used in classical methods. The use of copper oxide nanoparticles (CuO-NPs) allows the reaction to proceed under milder conditions and the catalyst can potentially be recovered and reused. mdpi.com

Significant advances in green chemistry have been made for the N-acylation step. Traditional methods often use hazardous reagents like acyl chlorides and chlorinated solvents. Modern, greener alternatives focus on minimizing waste and avoiding toxic substances. One prominent strategy is the use of water as a solvent, which is environmentally benign. nih.govresearchgate.net Acylation of various amines has been successfully achieved in water at room temperature, sometimes aided by microwave irradiation to reduce reaction times and energy consumption. nih.govresearchgate.net Electrochemical methods represent another frontier, where N-acylation can be performed under mild conditions in water, avoiding harsh reagents altogether. rsc.org These sustainable protocols offer advantages such as simple workup, high yields, and mild conditions, making them attractive for modern pharmaceutical synthesis. nih.govresearchgate.net

| Method | Reagents/Conditions | Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional Acyl Chloride | Acyl Chloride, Amine, Base (e.g., Et₃N) | DCM, THF | High reactivity, reliable | Generates HCl, uses chlorinated solvents | - |

| Benzotriazole Chemistry | Carboxylic Acid, Benzotriazole, Amine | Water | Mild, high yields, no racemization, simple workup | Requires stoichiometric activating agent | nih.govresearchgate.net |

| Microwave-Assisted | Amine, Acylating Agent | Water or Solvent-free | Drastically reduced reaction times, energy efficient | Requires specialized equipment | nih.govresearchgate.net |

| Electrochemical Synthesis | Carboxylic Acid, Amine, Electrolyte (TBAB) | Water | Excellent chemoselectivity, mild conditions, avoids reagents | Requires electrochemical setup | rsc.org |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity, chemical environment, and even the spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol would be expected to display a series of signals corresponding to each unique proton in the molecule. The phenoxybenzoyl moiety would exhibit signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the 1,4-oxazepane (B1358080) ring, being in a more saturated and varied electronic environment, would appear at a lower chemical shift, generally in the range of δ 3.0 to 5.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet, with its chemical shift influenced by hydrogen bonding. The hydroxyl proton itself would present as a broad singlet, the position of which can be sensitive to concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | m | - |

| Oxazepane Ring Protons | 3.0 - 5.0 | m | - |

| CH-OH | ~4.0 | m | - |

| OH | Variable | br s | - |

¹³C NMR Spectral Analysis: Carbon Environments and Hybridization States

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their hybridization states. The carbonyl carbon of the amide group is a key diagnostic signal, expected to appear significantly downfield, typically in the range of δ 165-175 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons of the phenoxybenzoyl group would generate a cluster of signals between δ 110 and 160 ppm. The sp³ hybridized carbons of the 1,4-oxazepane ring would be found in the upfield region of the spectrum, generally between δ 40 and 80 ppm. The carbon atom bonded to the hydroxyl group (C-OH) would be identifiable in the δ 60-70 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Oxazepane Ring Carbons | 40 - 80 |

| C-OH | 60 - 70 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connections within the oxazepane ring and the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenoxybenzoyl moiety to the 1,4-oxazepane ring via the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl Vibrations (Amide)

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). For a tertiary amide, this band is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this peak can provide subtle clues about the molecular environment and any potential hydrogen bonding involving the carbonyl oxygen.

Hydroxyl and Heterocyclic Ring Vibrations

The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-O stretching vibrations of the ether linkage within the 1,4-oxazepane ring and the phenoxy group would likely appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-N stretching of the amide would also be present in this region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 | Strong |

| C-N Stretch (Amide) | 1000 - 1300 | Medium |

Through the combined application of these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This allows for the confident determination of its elemental composition. For this compound, an HRMS analysis would provide its exact mass, which could then be compared to the theoretical mass calculated from its chemical formula (C18H19NO4).

Furthermore, fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, characteristic cleavage patterns can be identified. This would help to confirm the connectivity of the phenoxybenzoyl group and the 1,4-oxazepan-6-ol (B2621709) moiety.

A hypothetical data table for such an analysis would resemble the following:

Hypothetical HRMS Data for this compound

| Parameter | Observed Value |

| Molecular Formula | C18H19NO4 |

| Theoretical Mass | 313.1314 |

| Measured Mass [M+H] | Data not available |

| Mass Error (ppm) | Data not available |

| Key Fragment Ions (m/z) | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable crystals of this compound were available, this technique could precisely map the spatial arrangement of its atoms, including bond lengths, bond angles, and stereochemistry. This would provide unambiguous proof of its molecular structure and conformation in the solid state.

The resulting crystallographic data is typically deposited in a structural database and would be summarized in a table like the one below.

Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

| Final R-factor | Data not available |

Chromatographic Purity and Characterization (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its characterization.

High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of a sample of this compound. By developing a suitable method (selecting an appropriate column, mobile phase, and detector), the compound can be separated from any impurities. The purity is typically expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. GC separates the components of a mixture, and the mass spectrometer provides mass information for each component, aiding in their identification. GC-MS analysis would provide a retention time for the compound and a mass spectrum that could be compared against libraries for identification and to detect any volatile impurities.

A summary of hypothetical chromatographic data would be presented as follows:

Hypothetical Chromatographic Data for this compound

| Technique | Method Summary | Result |

| HPLC | e.g., Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm | Data not available (e.g., Retention Time, Purity %) |

| GC-MS | e.g., Column: DB-5ms; Temperature Program: 100-300°C; Ionization: EI | Data not available (e.g., Retention Time, Mass Spectrum) |

Theoretical and Computational Investigations on 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol, these methods provide insights into its three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be instrumental in determining the most stable conformations of the molecule. The 1,4-oxazepane (B1358080) ring, being a seven-membered heterocycle, can adopt several conformers such as chair, boat, and twist-boat. The conformational preference is influenced by the steric and electronic effects of the bulky 2-phenoxybenzoyl group attached to the nitrogen atom and the hydroxyl group at the 6-position.

Computational studies on similar heterocyclic systems often employ basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. The calculations would involve geometry optimization of various possible conformers to identify the global minimum on the potential energy surface. The relative energies of these conformers would indicate their population distribution at a given temperature. For instance, calculations on related benzoxazinone (B8607429) derivatives have utilized DFT at the B3LYP/6-31+G(d,p) level to determine electronic properties. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Chair | 1.25 |

| Boat | 3.50 |

| Twist-Boat | 2.80 |

| Note: This table is illustrative and based on typical findings for similar seven-membered rings. Actual values would require specific DFT calculations for the molecule . |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map of this compound would highlight regions of positive and negative electrostatic potential. The oxygen atoms of the carbonyl, ether, and hydroxyl groups are expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the aromatic protons would represent regions of positive potential (electron-poor), indicating sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical and biological properties.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation of this compound would reveal its conformational flexibility in different environments, particularly in solution.

By simulating the molecule in a solvent box (e.g., water or DMSO), one can observe the transitions between different low-energy conformers and the influence of solvent molecules on these dynamics. The simulations would also provide insights into the solvation shell around the molecule and the specific interactions, such as hydrogen bonds between the solute and solvent. Such studies have been performed on other complex heterocyclic systems to understand their behavior in biological environments. mdpi.comnih.gov The trajectory from an MD simulation can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solvation.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can be employed to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. This can help in assigning the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the benzoyl group, the O-H stretch of the alcohol, and the C-O-C stretches of the ether and oxazepane ring. DFT calculations have been shown to provide good agreement with experimental IR data for similar molecules. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). Studies on other aromatic compounds have demonstrated the utility of TD-DFT in understanding their optical properties. espublisher.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Peaks corresponding to aromatic, oxazepane ring, and hydroxyl protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1240 (Ar-O-C stretch), ~1100 (C-O-C stretch). |

| UV-Vis (λmax, nm) | ~250-280 nm (π → π* transitions of the aromatic rings). |

| Note: This table provides expected ranges and would require specific calculations for accurate predictions. |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or potential metabolic pathways. By modeling the reactants, products, and potential intermediates, it is possible to map out the reaction pathway.

A key aspect of this is the location and characterization of transition states, which are the high-energy structures that connect reactants and products. The energy barrier (activation energy) calculated from the difference in energy between the reactant and the transition state provides a quantitative measure of the reaction rate. Various computational methods, including DFT, can be used to optimize the geometries of transition states and calculate their vibrational frequencies to confirm that they represent true saddle points on the potential energy surface. This approach provides a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone.

Chemical Reactivity and Transformation Studies of 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol

Reactions Involving the Oxazepane Ring System

Ring-Opening Reactions and Derivatization

The 1,4-oxazepane (B1358080) ring, while more stable than smaller, more strained rings like epoxides or azetidines, can undergo ring-opening reactions under specific conditions. libretexts.orgpressbooks.pubpressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The N-benzoyl group can influence the regioselectivity of such reactions.

Acid-Catalyzed Ring Opening: Treatment with strong acids, such as hydrohalic acids (HBr, HI), can lead to the cleavage of the ether linkage within the oxazepane ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction would likely initiate by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of the attack would depend on the stability of the resulting carbocation-like transition state.

Reductive Cleavage: The N-acyl bond of the oxazepane can be susceptible to reductive cleavage. rsc.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the amide to an amine, preserving the oxazepane ring but removing the phenoxybenzoyl group. More forcing conditions or different types of catalysts could potentially lead to the cleavage of the C-O or C-N bonds within the ring.

Table 1: Representative Ring-Opening and Derivatization Reactions of the Oxazepane Ring

| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |

| 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol | HBr (excess), heat | 2-(2-bromoethoxy)ethylamino derivative | Acid-catalyzed ring opening |

| This compound | 1. LiAlH₄, THF; 2. H₂O | 1,4-Oxazepan-6-ol (B2621709) and (2-phenoxyphenyl)methanol | Reductive cleavage of N-acyl group |

Note: The products listed are hypothetical and based on the known reactivity of similar N-acyl heterocyclic systems. Specific experimental validation is required.

Ring Contraction or Expansion Possibilities

Ring contraction and expansion reactions are less common for seven-membered rings compared to smaller or larger ring systems but can be induced under specific synthetic conditions. organic-chemistry.orgnih.gov

Ring Contraction: A potential, though likely challenging, pathway for ring contraction could involve an intramolecular rearrangement, possibly initiated by the activation of the hydroxyl group. For instance, conversion of the hydroxyl to a good leaving group followed by a base-induced rearrangement could theoretically lead to a substituted piperidine (B6355638) or morpholine (B109124) derivative.

Ring Expansion: Ring expansion from a 1,4-oxazepane is synthetically challenging and not a commonly observed transformation. One theoretical approach could involve the insertion of a carbon atom, for example, via a diazomethane-mediated reaction under photochemical or catalytic conditions, though this is highly speculative.

Reactions at the Hydroxyl Group (-OH)

The secondary hydroxyl group at the C6 position is a versatile functional handle for a range of transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be readily converted to a variety of esters using standard esterification protocols. This includes reaction with acyl chlorides or anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. byjus.com A particularly mild and efficient method is the Mitsunobu reaction, which allows for esterification under neutral conditions with inversion of stereochemistry at the C6 position if it is a chiral center. wikipedia.orgorganic-chemistry.orgnih.govnih.govbeilstein-journals.org

Etherification: Ether derivatives can be prepared via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide.

Table 2: Potential Esterification and Etherification Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Acetic anhydride, pyridine | 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-yl acetate | Esterification |

| This compound | Benzoic acid, PPh₃, DEAD | 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-yl benzoate | Mitsunobu Esterification |

| This compound | 1. NaH, THF; 2. CH₃I | 6-methoxy-4-(2-phenoxybenzoyl)-1,4-oxazepane | Williamson Ether Synthesis |

Note: The listed products are based on well-established reactions of secondary alcohols.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-one. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the tolerance of other functional groups in the molecule. Mild reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are often preferred to avoid over-oxidation or side reactions. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.comwikipedia.orgyoutube.com

Reduction (Deoxygenation): While less common, the hydroxyl group can be removed through a two-step deoxygenation process. One common method is the Barton-McCombie deoxygenation, which involves conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-initiated reduction with a tin hydride.

Table 3: Representative Oxidation and Reduction Reactions of the Hydroxyl Group

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Dess-Martin periodinane, CH₂Cl₂ | 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-one | Oxidation |

| This compound | DMSO, (COCl)₂, Et₃N | 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-one | Swern Oxidation |

| This compound | 1. NaH, CS₂, CH₃I; 2. Bu₃SnH, AIBN | 4-(2-phenoxybenzoyl)-1,4-oxazepane | Barton-McCombie Deoxygenation |

Note: These are standard transformations for secondary alcohols and are expected to be applicable to the target molecule.

Reactions at the Phenoxybenzoyl Moiety

The phenoxybenzoyl group has two aromatic rings and an ether linkage, offering further sites for chemical modification.

Electrophilic Aromatic Substitution: Both the phenoxy and the benzoyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity of these reactions will be directed by the existing substituents. The phenoxy group is an activating, ortho-, para-directing group, while the benzoyl group is a deactivating, meta-directing group.

Nucleophilic Aromatic Substitution: While less common for unsubstituted phenyl rings, if the phenoxy ring were to contain strong electron-withdrawing groups, it could become susceptible to nucleophilic aromatic substitution. nih.govbyjus.comlibretexts.orgyoutube.comopenstax.org

Cleavage of the Ether Linkage: The ether bond connecting the two phenyl rings can be cleaved under harsh conditions, for example, using strong acids like HBr or HI at high temperatures. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This would result in the formation of a phenol (B47542) and a halogenated benzoyl derivative attached to the oxazepane ring.

Table 4: Potential Reactions at the Phenoxybenzoyl Moiety

| Starting Material | Reagents and Conditions | Major Product | Reaction Type |

| This compound | HNO₃, H₂SO₄ | Nitro-substituted derivative | Electrophilic Aromatic Substitution |

| This compound | HI, heat | 4-(2-hydroxybenzoyl)-1,4-oxazepan-6-ol and iodobenzene | Ether Cleavage |

Note: The regiochemistry of substitution and the feasibility of cleavage would need to be determined experimentally.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The chemical structure of this compound incorporates a phenoxy group, which is an aromatic ether. The oxygen atom directly attached to the benzene (B151609) ring significantly influences its reactivity towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orguci.edu The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring through resonance. youtube.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. wikipedia.orguci.edu Consequently, the phenoxy group is considered an activating group. wikipedia.org

The resonance delocalization of the oxygen's lone pairs preferentially increases the electron density at the ortho and para positions of the phenoxy ring. youtube.com This directing effect is a common feature of activating substituents that donate electrons through resonance. uci.edu As a result, electrophilic substitution on the phenoxy ring of this compound is expected to yield predominantly ortho- and para-substituted products. The general mechanism involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

The table below summarizes the expected major products from common electrophilic aromatic substitution reactions on the phenoxy ring of the parent compound.

| Reaction | Reagents | Expected Major Products |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-(2-(4-bromophenoxy)benzoyl)-1,4-oxazepan-6-ol and 4-(2-(2-bromophenoxy)benzoyl)-1,4-oxazepan-6-ol |

| Nitration | HNO₃/H₂SO₄ | 4-(2-(4-nitrophenoxy)benzoyl)-1,4-oxazepan-6-ol and 4-(2-(2-nitrophenoxy)benzoyl)-1,4-oxazepan-6-ol |

| Sulfonation | Fuming H₂SO₄ | 4-(2-(4-(sulfo)phenoxy)benzoyl)-1,4-oxazepan-6-ol |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 4-(2-(4-alkylphenoxy)benzoyl)-1,4-oxazepan-6-ol and 4-(2-(2-alkylphenoxy)benzoyl)-1,4-oxazepan-6-ol |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | 4-(2-(4-acylphenoxy)benzoyl)-1,4-oxazepan-6-ol |

Nucleophilic Acyl Substitution at the Benzoyl Carbonyl

The reactivity of the benzoyl carbonyl can be influenced by both steric and electronic factors. The bulky phenoxy and oxazepane groups may sterically hinder the approach of the nucleophile. Electronically, the phenoxy group can donate some electron density to the benzoyl ring, which can slightly reduce the electrophilicity of the carbonyl carbon.

A variety of nucleophiles can participate in this reaction, leading to a range of transformation products. The table below illustrates the expected products from the reaction of this compound with different nucleophiles.

| Nucleophile | Reagent Type | Expected Products |

| Water (Hydrolysis) | H₂O/H⁺ or OH⁻ | 2-Phenoxybenzoic acid and 1,4-oxazepan-6-ol |

| Alcohol (Alcoholysis) | R'OH/H⁺ | 2-Phenoxybenzoate ester and 1,4-oxazepan-6-ol |

| Amine (Aminolysis) | R'NH₂ | 2-Phenoxybenzamide and 1,4-oxazepan-6-ol |

| Grignard Reagent | R'MgX | Tertiary alcohol (after two additions) |

| Hydride (Reduction) | LiAlH₄ | (2-Phenoxyphenyl)methanol and 1,4-oxazepan-6-ol |

Investigation of Acid-Base Properties and Chelation Behavior

The structure of this compound contains several functional groups that can exhibit acid-base properties. The tertiary amine within the 1,4-oxazepane ring is basic and can be protonated by an acid to form a quaternary ammonium (B1175870) salt. The hydroxyl group on the oxazepane ring is weakly acidic and can be deprotonated by a strong base. The ether linkages are generally considered chemically inert under typical acid-base conditions.

The pKa values of the conjugate acids of the tertiary amine and the hydroxyl group are important parameters for understanding the ionization state of the molecule at a given pH. While experimental data for this specific molecule is not available, estimations can be made based on similar structures.

| Functional Group | Property | Estimated pKa |

| Tertiary Amine (protonated) | Acidic | ~8-9 |

| Hydroxyl Group | Acidic | ~16-18 |

The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons suggests that this compound has the potential to act as a chelating agent. These heteroatoms can coordinate with metal ions, forming a stable complex. The geometry of the molecule will influence the type of metal ions it can bind and the stability of the resulting chelate. The oxygen atoms of the phenoxy, benzoyl, and hydroxyl groups, along with the nitrogen of the oxazepane ring, could all potentially participate in metal ion coordination.

Mechanistic Studies of Key Chemical Transformations

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the phenoxy ring proceeds in two main steps. msu.edulibretexts.org First, the electrophile (E⁺) attacks the electron-rich phenoxy ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and the oxygen atom, with significant charge density at the ortho and para positions relative to the ether linkage. youtube.com The second step involves the deprotonation of the carbon atom that was attacked by the electrophile, with a weak base abstracting the proton to restore the aromaticity of the ring.

Nucleophilic Acyl Substitution: The mechanism of nucleophilic acyl substitution at the benzoyl carbonyl is a two-step process involving an addition-elimination sequence. youtube.com Initially, the nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. In the second step, the lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the amide bond to the oxazepane ring is cleaved, expelling the 1,4-oxazepan-6-ol moiety as the leaving group. This regenerates the carbonyl group and results in the substitution of the oxazepane group with the incoming nucleophile.

Derivatization and Structural Modification of 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol

Synthesis of Novel Oxazepane Derivatives via Post-Synthetic Modification

The synthesis of novel derivatives from a parent molecule is a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical and biological properties. Post-synthetic modification of 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol can be envisioned through several routes, primarily targeting the aromatic rings for further functionalization.

One common approach is electrophilic aromatic substitution on the phenoxy or benzoyl moieties. Depending on the directing effects of the existing substituents, reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation could introduce new functional groups. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, likely at the para-position of the phenoxy ring due to the directing effect of the ether oxygen. Subsequent reduction of the nitro group to an amine would provide a handle for further derivatization, such as amide or sulfonamide formation.

Another strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. To employ these methods, a halogenated precursor of this compound would be required. For example, starting with a brominated version of 2-phenoxybenzoic acid in the initial synthesis would yield a brominated oxazepane derivative. This bromo-substituted compound could then be subjected to a variety of cross-coupling partners to introduce alkyl, aryl, or amino groups, thereby generating a library of novel derivatives.

The following table illustrates potential derivatives that could be synthesized through post-synthetic modification:

| Derivative Name | Modification Strategy | Potential Reagents |

| 4-(2-(4-nitrophenoxy)benzoyl)-1,4-oxazepan-6-ol | Nitration | HNO₃, H₂SO₄ |

| 4-(2-(4-aminophenoxy)benzoyl)-1,4-oxazepan-6-ol | Reduction of nitro group | H₂, Pd/C or SnCl₂ |

| 4-(2-(4-acetylphenoxy)benzoyl)-1,4-oxazepan-6-ol | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ |

| 4-(2-(4'-methyl-[1,1'-biphenyl]-4-yloxy)benzoyl)-1,4-oxazepan-6-ol | Suzuki Coupling | (4-methylphenyl)boronic acid, Pd catalyst |

Scaffold Diversification through Functional Group Interconversions

Functional group interconversions (FGIs) are a powerful set of reactions that transform one functional group into another, enabling significant diversification of a molecular scaffold. ub.eduvanderbilt.edu For this compound, the hydroxyl group at the 6-position and the amide linkage are prime targets for such transformations.

The secondary alcohol at the 6-position can be converted into a variety of other functional groups. For example, it can be oxidized to the corresponding ketone, 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-one, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone could then serve as a precursor for further reactions, such as reductive amination to introduce new amine substituents. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce azides, halides, or thiols. ub.edu

The amide bond, while generally stable, can also be a point of modification. Reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield 4-((2-phenoxyphenyl)methyl)-1,4-oxazepan-6-ol, transforming the electronic and steric properties of the molecule.

A table of potential scaffold diversifications is presented below:

| Starting Material | Target Functional Group | Reagents and Conditions |

| This compound | Ketone at C-6 | PCC, CH₂Cl₂ |

| This compound | Azide (B81097) at C-6 | 1. TsCl, pyridine; 2. NaN₃, DMF |

| This compound | Amine at C-4 (amide reduction) | LiAlH₄, THF |

| 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-one | Amine at C-6 | R-NH₂, NaBH(OAc)₃ |

Preparation of Probes for Chemical Biology (excluding biological activity studies)

Chemical probes are essential tools for studying biological systems. The synthesis of probes based on the this compound scaffold would involve the introduction of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. nih.govmdpi.com These probes would enable the visualization of the molecule's distribution in cells or its interaction with potential binding partners.

A common strategy for creating such probes is to conjugate a reporter molecule to a site on the parent compound that is not critical for its intended interactions. The hydroxyl group at the 6-position is an ideal handle for this purpose. It can be reacted with a linker that has a terminal functional group compatible with the reporter molecule. For example, the alcohol can be acylated with a linker containing a terminal carboxylic acid, which can then be coupled to an amine-containing fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative.

Alternatively, a click chemistry approach could be employed. The hydroxyl group could be converted to an azide, as mentioned in the previous section. A reporter molecule functionalized with an alkyne can then be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly efficient and orthogonal to many biological functional groups.

The following table outlines potential chemical probes derived from the parent compound:

| Probe Type | Linker/Tag | Attachment Point | Synthetic Strategy |

| Fluorescent Probe | Fluorescein | C-6 hydroxyl | Acylation with linker, followed by amide coupling |

| Biotinylated Probe | Biotin | C-6 hydroxyl | Acylation with biotin-NHS ester |

| Clickable Probe | Azide | C-6 hydroxyl | Tosylation followed by azide displacement |

| Photoaffinity Probe | Benzophenone (B1666685) | Phenoxy ring | Friedel-Crafts acylation with a benzophenone derivative |

Synthesis of Analogues with Altered Substituents at the 6-Position

Systematic modification of substituents at a specific position is a key strategy in structure-activity relationship (SAR) studies. For this compound, the 6-position offers a prime opportunity for diversification. As discussed in the context of functional group interconversions, the hydroxyl group can be replaced by a wide array of other functionalities.

Starting from the tosylated or mesylated intermediate, nucleophilic substitution with different anions can lead to the introduction of various groups. For instance, reaction with sodium cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Treatment with different alkoxides or thiolates could lead to the formation of ether or thioether linkages, respectively.

Furthermore, reductive amination of the ketone intermediate, 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-one, with a variety of primary and secondary amines would generate a library of 6-amino-substituted analogues. This approach allows for the introduction of a wide range of substituents with different steric and electronic properties.

A table of potential analogues with modifications at the 6-position is provided below:

| Analogue | Precursor | Key Reaction | Reagents |

| 6-fluoro-4-(2-phenoxybenzoyl)-1,4-oxazepane | 6-hydroxy derivative | Deoxyfluorination | DAST or Deoxo-Fluor |

| 6-methoxy-4-(2-phenoxybenzoyl)-1,4-oxazepane | 6-tosyloxy derivative | Williamson ether synthesis | NaOMe, MeOH |

| 6-amino-4-(2-phenoxybenzoyl)-1,4-oxazepane | 6-azido derivative | Staudinger reduction | PPh₃, H₂O |

| 6-(methylamino)-4-(2-phenoxybenzoyl)-1,4-oxazepane | 6-keto derivative | Reductive amination | MeNH₂, NaBH(OAc)₃ |

Design and Synthesis of this compound Conjugates

Conjugation of a bioactive molecule to another chemical entity, such as an amino acid, peptide, or another small molecule, can significantly alter its properties. nih.govmdpi.com The design and synthesis of conjugates of this compound could lead to compounds with novel characteristics.

The hydroxyl group at the 6-position is again a convenient point for conjugation. It can be esterified with the carboxyl group of an amino acid, using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This would create an ester-linked conjugate. Alternatively, the hydroxyl group could be converted to an amine, which could then be coupled to the carboxyl group of an amino acid to form an amide-linked conjugate.

Another approach would be to synthesize a derivative of the parent compound with a carboxylic acid handle, for example, by modifying the phenoxy group. This carboxylic acid could then be used to form amide bonds with various amines, including amino acids or other bioactive amines. Such conjugates could potentially leverage active transport mechanisms or exhibit altered pharmacokinetic profiles.

The table below presents some examples of potential conjugates:

| Conjugate Type | Linker | Attachment Point | Key Coupling Reaction |

| Amino Acid Conjugate (Ester) | Ester | C-6 hydroxyl | DCC/DMAP coupling with N-protected amino acid |

| Peptide Conjugate (Amide) | Amide | C-6 (after conversion to amine) | HATU coupling with a peptide |

| Dimer Conjugate | Alkyl chain | C-6 hydroxyl | Etherification with a dihaloalkane |

| Heterocyclic Conjugate | Amide | Phenoxy ring (after functionalization) | Amide bond formation with a heterocyclic amine |

Structure Reactivity Relationship Srr Studies of 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol and Its Analogues

Impact of Oxazepane Ring Conformation on Reactivity

The seven-membered 1,4-oxazepane (B1358080) ring is a flexible system that can adopt several low-energy conformations, most notably twist-chair and twist-boat forms. nih.govlookchem.comresearchgate.net The specific conformation adopted by 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol significantly influences its reactivity by affecting the accessibility of the reactive centers.

Computational studies and experimental data from related 1,4-diazepane systems suggest that N-acylated seven-membered rings can exist in a low-energy twist-boat conformation, often stabilized by intramolecular interactions. nih.govlookchem.com In the case of this compound, the bulky N-substituent likely influences the conformational equilibrium. The orientation of the lone pair on the nitrogen atom, which is crucial for its nucleophilicity and participation in reactions, is directly dependent on the ring's conformation.

Table 1: Hypothetical Conformational Energy Profile of 1,4-Oxazepane Ring

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Impact on N-lone Pair Accessibility |

|---|---|---|---|

| Twist-Chair | 0 | C2-N1-C7-O4 ≈ 60, N1-C2-C3-O4 ≈ -70 | Moderately accessible |

| Chair | 1.5 - 2.5 | C2-N1-C7-O4 ≈ 55, N1-C2-C3-O4 ≈ -65 | Less accessible |

| Twist-Boat | 2.0 - 3.0 | C2-N1-C7-O4 ≈ 80, N1-C2-C3-O4 ≈ 0 | Highly accessible (pseudo-equatorial) |

Note: This data is illustrative and based on general findings for seven-membered heterocyclic rings. Specific values for this compound would require dedicated computational or experimental studies.

Influence of the Phenoxybenzoyl Substituent on Electron Density and Steric Hindrance

The 4-(2-phenoxybenzoyl) group exerts a profound influence on the reactivity of the oxazepane nitrogen through a combination of electronic and steric effects.

Electronic Effects: The benzoyl group is strongly electron-withdrawing due to the carbonyl moiety. This withdrawal of electron density from the nitrogen atom via resonance and inductive effects significantly reduces its nucleophilicity. researchgate.netstpeters.co.in The lone pair on the nitrogen participates in amide resonance with the carbonyl group, decreasing its availability for external reactions. The phenoxy substituent on the benzoyl ring can further modulate the electronic properties. Depending on its position, it can have a mild electron-donating or -withdrawing effect on the benzoyl ring itself, but the primary effect on the oxazepane nitrogen remains the strong deactivation by the amide functionality. libretexts.orglumenlearning.comlibretexts.org

Steric Hindrance: The bulky nature of the phenoxybenzoyl group provides considerable steric shielding to the nitrogen atom and the adjacent ring atoms. nih.govyoutube.comnih.gov This steric hindrance can impede the approach of reagents, thereby slowing down reaction rates, particularly for reactions involving nucleophilic attack on the nitrogen or adjacent carbons. rsc.org The orientation of the phenoxy group relative to the benzoyl ring can also influence the degree of steric hindrance.

Table 2: Estimated Electronic and Steric Parameters of N-Substituents

| Substituent | Hammett Constant (σp) of Benzoyl Moiety | Tolman Cone Angle (θ) (degrees) | Relative N-Acylation Rate |

|---|---|---|---|

| Benzoyl | +0.45 | ~165 | 1 |

| 2-Phenoxybenzoyl | - | >170 | <1 (expected) |

| Acetyl | 0 | ~135 | >1 (expected) |

Note: The data for the 2-phenoxybenzoyl group is an estimation based on the combined steric bulk. The relative rates are hypothetical, illustrating the expected trend based on electronic and steric effects.

Role of the Hydroxyl Group in Intramolecular Interactions and Reactivity

The hydroxyl group at the C6 position is a key functional group that can significantly modulate the reactivity of the molecule through intramolecular interactions, particularly hydrogen bonding. osti.govresearchgate.net

Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, potentially interacting with the ether oxygen at the 1-position or the carbonyl oxygen of the benzoyl group. nih.govorientjchem.org Such an interaction would lock the conformation of the oxazepane ring and could influence the electronic properties of the participating groups. For instance, hydrogen bonding to the carbonyl oxygen would increase the polarization of the C=O bond, enhancing the electron-withdrawing nature of the benzoyl group and further decreasing the nitrogen's nucleophilicity. amanote.comnih.gov

Reactivity of the Hydroxyl Group: The hydroxyl group itself is a reactive center, capable of undergoing reactions such as oxidation, esterification, and etherification. Its reactivity is influenced by its steric environment within the folded structure of the molecule and by the electronic effects of the neighboring substituents.

Systematic Study of Substituent Effects on Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for this compound are not available, the principles of physical organic chemistry allow for predictions based on related systems. nih.govrsc.org A systematic study would involve synthesizing analogues with different substituents on the phenoxy and benzoyl rings and measuring their reaction rates for a model reaction, such as N-deacylation or reaction at the hydroxyl group.

Table 3: Predicted Substituent Effects on the Rate of a Hypothetical Reaction (e.g., Hydrolysis of the Amide Bond)

| Substituent on Phenoxy Ring (para-position) | Electronic Effect | Expected Relative Rate |

|---|---|---|

| -NO2 | Electron-withdrawing | Slower |

| -Cl | Electron-withdrawing | Slower |

| -H | Neutral | 1 |

| -CH3 | Electron-donating | Faster |

Note: This table illustrates the expected Hammett-type relationship for a reaction where electron density on the benzoyl ring is important. The actual effect would depend on the specific reaction mechanism.

Comparison of Reactivity Profiles with Related Heterocyclic Systems

The reactivity of this compound can be contextualized by comparing it with simpler, related heterocyclic systems like N-acylmorpholines and N-acylpiperidines.

Morpholine (B109124) Analogues: Morpholine is a six-membered ring containing an ether linkage similar to the oxazepane. N-acylmorpholines are also characterized by a deactivated nitrogen atom due to amide resonance. However, the six-membered ring is conformationally less complex than the seven-membered oxazepane ring, which can lead to different steric environments and reactivity. researchgate.netmdpi.com

Piperidine (B6355638) Analogues: N-acylpiperidines lack the ether oxygen. The absence of the electronegative oxygen atom in the ring generally results in a slightly more electron-rich and, therefore, more reactive nitrogen atom compared to the oxazepane analogue, although the primary deactivating effect is still the N-acylation. mdpi.comnih.gov

The larger and more flexible 1,4-oxazepane ring can allow for transannular interactions (interactions across the ring) that are not possible in the smaller six-membered rings, potentially leading to unique reaction pathways. researchgate.netresearchgate.netrsc.org

No Information Available for this compound

A comprehensive investigation into the scientific literature and patent databases has revealed no specific information regarding the chemical compound this compound. Consequently, an article detailing its potential applications in organic synthesis and materials science as per the requested outline cannot be generated at this time.

Extensive searches were conducted to locate data on the synthesis, properties, and applications of this specific molecule. These inquiries included its potential use as a chiral building block, a ligand in organometallic chemistry, its incorporation into polymeric or supramolecular structures, its function as a precursor for advanced reagents, and its role in the design of molecular switches or sensors.

Therefore, all sections of the requested article outline, including:

Potential Applications of 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol in Organic Synthesis and Materials Science

Design of Molecular Switches or Sensors (non-biological sensing mechanisms)

remain unaddressed due to the absence of specific data for the target compound.

It is possible that 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol is a novel compound that has not yet been synthesized or characterized, or that it has been studied in a context not accessible through public databases. Without any available scientific data, a detailed and factual article on its potential applications cannot be provided.

Future Research Directions and Unexplored Avenues for 4 2 Phenoxybenzoyl 1,4 Oxazepan 6 Ol

Exploration of Novel Synthetic Pathways and Catalytic Methods

The current synthesis of 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol likely relies on traditional amidation reactions, which can be effective but may also present challenges in terms of efficiency and sustainability. Future research should prioritize the development of more sophisticated and greener synthetic routes.

A significant area for exploration is the application of modern catalytic methods for the crucial N-acylation step. While traditional methods often require stoichiometric activating agents, catalytic approaches offer advantages in terms of waste reduction and reaction efficiency. Several catalytic systems could be investigated for the synthesis of the target compound and its analogs. For instance, various Lewis acids have been shown to effectively catalyze N-acylation reactions. A recent study highlighted the use of a composite Ni-Fe catalyst for the solvent-free N-acylation of amines with acid chlorides under mild conditions, a method that could be adapted for the synthesis of N-acyl heterocycles. researchgate.net Another avenue involves the use of iodine as a catalyst to promote quantitative N-acylation of amines with acyl chlorides under solvent-free conditions at room temperature, which has also proven useful for the N-acylation of heterocycles. researchgate.net

Furthermore, enzymatic catalysis presents a highly selective and environmentally benign alternative for amide bond formation. nih.gov Research into enzymes capable of acylating the 1,4-oxazepane (B1358080) ring with 2-phenoxybenzoic acid or a related activated derivative could lead to highly efficient and stereoselective synthetic pathways.

A comparative overview of potential catalytic methods is presented in the table below:

| Catalytic Method | Potential Advantages | Key Research Questions for this compound |

| Lewis Acid Catalysis | Mild reaction conditions, high yields. | Identification of the optimal Lewis acid catalyst and reaction conditions. |

| Transition Metal Catalysis | High efficiency, potential for novel reactivity. | Exploration of various transition metal catalysts (e.g., Ni-Fe) for N-acylation. |

| Iodine Catalysis | Mild, solvent-free conditions, high selectivity. | Investigation of the scope and limitations of iodine-catalyzed N-acylation. |

| Enzymatic Catalysis | High selectivity, environmentally friendly. | Screening for suitable enzymes and optimizing reaction parameters. |

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic techniques (NMR, IR, MS) provide essential structural information, a deeper understanding of the dynamic behavior and subtle structural features of this compound can be gained through advanced spectroscopic characterization under non-standard conditions.

Variable Temperature NMR (VT-NMR) studies would be invaluable for probing the conformational dynamics of the seven-membered 1,4-oxazepane ring. vnu.edu.vnresearchgate.net This technique can provide insights into ring-flipping barriers and the preferred conformations of the molecule in solution, which can be crucial for understanding its reactivity and potential biological interactions. Correlating these experimental findings with computational modeling can offer a comprehensive picture of the molecule's conformational landscape. researchgate.net

Advanced Mass Spectrometry Techniques , such as ion mobility-mass spectrometry (IM-MS), could be employed to investigate the gas-phase conformation of the molecule and its protonated or adducted forms. This can reveal information about its three-dimensional shape that is complementary to solution-phase NMR data.

Furthermore, exploring the photophysical properties of this compound and its derivatives is a completely unexplored avenue. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org The presence of the phenoxybenzoyl chromophore suggests that the molecule may exhibit interesting fluorescence or phosphorescence properties. Spectroscopic studies under varying solvent polarities, pH, and temperatures could reveal environment-sensitive emission profiles, opening up possibilities for its use as a molecular probe or sensor.

High-Throughput Screening of Chemical Reactivity

The chemical reactivity of this compound beyond its initial synthesis is largely unknown. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly explore its reactivity with a diverse range of reagents and catalysts. youtube.comacs.orgnih.gov

HTS platforms can be used to screen for new reactions and to optimize existing ones. youtube.com For instance, an array of catalysts could be screened in parallel to identify new and more efficient methods for derivatizing the hydroxyl group or for modifying the aromatic rings. The development of in silico methods for high-throughput reactivity exploration can also accelerate the discovery of novel transformations and provide insights into reaction mechanisms. acs.org

A systematic HTS campaign could focus on:

Derivatization of the hydroxyl group: Screening a library of acylating and alkylating agents to generate a diverse set of esters and ethers.

Modification of the aromatic rings: Exploring various electrophilic and nucleophilic aromatic substitution reactions on both the phenoxy and benzoyl rings.

Ring-opening and rearrangement reactions: Investigating the stability of the 1,4-oxazepane ring under various conditions to uncover novel rearrangement pathways.

The data generated from such screens would not only expand the chemical space around this scaffold but also provide valuable structure-activity relationship (SAR) data for potential applications.

Development of Automated Synthesis Protocols

The translation of promising chemical entities from discovery to application is often accelerated by the development of robust and automated synthesis protocols. researchgate.netresearchgate.netnih.gov Automated synthesis platforms can significantly increase the efficiency and reproducibility of chemical synthesis, enabling the rapid generation of compound libraries for screening and optimization. imperial.ac.uknih.gov

Future research should focus on adapting the synthesis of this compound and its derivatives for automated platforms. This would involve:

Solid-phase synthesis: Developing a solid-phase synthesis route where the 1,4-oxazepane scaffold is attached to a resin, allowing for iterative modifications and easy purification.

Flow chemistry: Implementing the synthesis in a continuous flow reactor, which can offer precise control over reaction parameters and facilitate scale-up.

Robotic synthesis platforms: Utilizing robotic systems for the automated execution of multi-step reaction sequences, including purification and analysis.

The development of automated synthesis protocols would be particularly beneficial for exploring the structure-activity relationships of this compound class by enabling the rapid and systematic synthesis of a large number of analogs.

Integration into Complex Molecular Architectures for Fundamental Chemical Research

The 1,4-oxazepane scaffold present in this compound can serve as a versatile building block for the construction of more complex and functionally rich molecular architectures. nih.govresearchgate.net

Furthermore, the 1,4-oxazepane unit could be integrated into supramolecular assemblies . mdpi.com The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ether oxygen and amide carbonyl) makes it an attractive component for designing self-assembling systems with defined architectures and properties.

Finally, the functional handles on this compound could be used to attach it to polymers or other materials, leading to the development of novel functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol, and how can its structure be validated?

- Synthesis : The compound can be synthesized via a multi-step approach:

Cyclization of amino alcohol precursors under acidic conditions to form the 1,4-oxazepane core .

Acylation of the oxazepane ring with 2-phenoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Validation : Confirm structure via:

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., hydroxyl group at δ ~3.5 ppm, benzoyl carbonyl at δ ~168 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and isotopic patterns .

Q. What physicochemical properties of this compound are critical for experimental design?

- Solubility : Polar aprotic solvents (e.g., DMSO, methanol) are optimal due to the hydroxyl and benzoyl groups .

- Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester/amide bonds .

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., [M+H]: ~121.6 Ų) aid in LC-MS method optimization .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes)?